2-Amino-N-cyclopentyl-acetamide
Description
Contextualization of Acetamide (B32628) Derivatives in Modern Chemical Research
Acetamide derivatives form a cornerstone of contemporary medicinal chemistry, exhibiting a wide array of biological activities. galaxypub.conih.gov These compounds, characterized by the acetamide group (CH₃CONH₂), are integral to the development of pharmaceuticals. patsnap.com Their versatility is demonstrated by their application as antimicrobial, anti-inflammatory, anti-tumor, antiviral, and analgesic agents. galaxypub.conih.govtandfonline.com The structural simplicity of the acetamide core allows for extensive chemical modification, enabling researchers to fine-tune the pharmacological properties of the resulting molecules. galaxypub.copatsnap.com For instance, N-substituted acetamides have been investigated for their ability to inhibit specific enzymes, a crucial mechanism in the design of targeted therapies. patsnap.comacs.org The ability of the amide bond to participate in hydrogen bonding is a key factor in the molecular interactions that underpin their biological effects. patsnap.com
The Cyclopentyl Moiety and Aminoacetamide Scaffold: Architectural Relevance in Chemical Biology
The molecular architecture of 2-Amino-N-cyclopentyl-acetamide incorporates two key structural features: the cyclopentyl moiety and the aminoacetamide scaffold. The cyclopentyl group, a five-membered aliphatic ring, is increasingly recognized for its favorable properties in drug design. Its three-dimensional structure can enhance binding affinity to biological targets by fitting into hydrophobic pockets of proteins. nih.govmdpi.com Studies have shown that incorporating a cyclopentyl group can lead to improved potency and pharmacokinetic profiles in drug candidates. nih.govmdpi.com For example, in the development of EGFR inhibitors, compounds with a cyclopentyl moiety at the N9 position of a purine (B94841) ring demonstrated significant antiproliferative activity. mdpi.com
The aminoacetamide scaffold, which combines an amine group and an acetamide, serves as a versatile building block in the synthesis of more complex molecules. nih.govnih.gov This scaffold provides a framework that can be readily functionalized, allowing for the creation of libraries of compounds for screening and optimization. The primary amine group offers a site for further chemical reactions, enabling the attachment of various substituents to explore structure-activity relationships.
Overview of Current Research Trajectories for this compound and Related Structures
While specific research dedicated solely to this compound is not widely published, the research trajectories for related acetamide derivatives are robust and multifaceted. A significant area of investigation is the development of novel enzyme inhibitors. For example, N-substituted acetamide derivatives have been identified as potent antagonists for the P2Y₁₄ receptor, which is implicated in inflammatory responses. acs.org Another major focus is the synthesis of new analgesic and anti-inflammatory drugs. tandfonline.com Researchers are actively exploring how different substituents on the acetamide scaffold can modulate activity against targets like cyclooxygenase (COX) enzymes. galaxypub.co Furthermore, the incorporation of cyclic moieties, such as the cyclopentyl group, is a continuing trend aimed at improving the drug-like properties of acetamide-based compounds. nih.govmdpi.com
Scope and Objectives of Academic Inquiry into the Compound's Properties and Interactions
The primary objective of academic inquiry into compounds like this compound is to understand the fundamental relationships between chemical structure and biological function. The scope of this inquiry typically involves:
Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its analogs, and thoroughly characterizing their chemical and physical properties. tandfonline.com
Biological Screening: Evaluating the compound's activity against a range of biological targets, such as enzymes and receptors, to identify potential therapeutic applications. tandfonline.comacs.org
Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand how different functional groups influence biological activity and selectivity. mdpi.com
Computational Modeling: Utilizing molecular docking and other computational tools to predict and rationalize the binding of the compound to its biological target. mdpi.com
The ultimate goal of such research is to generate lead compounds that can be further optimized into novel drugs for the treatment of various diseases.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-cyclopentylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c8-5-7(10)9-6-3-1-2-4-6/h6H,1-5,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHRVKIXDBWVUEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627590 | |
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-56-8 | |
| Record name | N-Cyclopentylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-Amino-N-cyclopentyl-acetamide
The construction of the this compound scaffold relies on robust and well-documented chemical reactions. These pathways focus on the efficient formation of the amide bond and the strategic introduction of the key functional groups.
The central feature of the target molecule is the acetamide (B32628) group, formed by creating an amide bond between a cyclopentylamine (B150401) precursor and a two-carbon acyl unit. The primary strategies for achieving this transformation range from direct acylation to catalyzed coupling reactions.
One of the most direct methods involves the reaction of cyclopentylamine with an activated derivative of acetic acid, such as acetyl chloride or acetic anhydride. evitachem.com This acylation is typically performed in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran. To neutralize the acidic byproduct (e.g., hydrochloric acid) generated during the reaction, a base such as pyridine (B92270) is often included. evitachem.com
For more sensitive substrates or to achieve higher yields under milder conditions, peptide coupling reagents are widely employed. These reagents activate the carboxylic acid group, facilitating its reaction with the amine. Common classes of coupling reagents applicable to this synthesis include carbodiimides, phosphonium (B103445) reagents, and aminium/uronium reagents. qyaobio.com The use of carbodiimides, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization, is a prevalent strategy.
| Amide Formation Strategy | Reagents | Typical Conditions | Reference |
| Direct Acylation | Cyclopentylamine + Acetyl Chloride/Acetic Anhydride | Aprotic solvent (e.g., DCM, THF), optional base (e.g., Pyridine) | evitachem.com |
| Carbodiimide Coupling | Carboxylic Acid + Cyclopentylamine + EDC, DCC | Aprotic solvent (e.g., DMF, THF), often with additives (e.g., HOBt) | |
| Phosphonium Reagents | Carboxylic Acid + Cyclopentylamine + BOP, PyBOP | Aprotic solvent, base (e.g., DIPEA) | qyaobio.com |
| Aminium/Uronium Reagents | Carboxylic Acid + Cyclopentylamine + HBTU, HATU | Aprotic solvent, base (e.g., DIPEA) | qyaobio.com |
DCM: Dichloromethane, THF: Tetrahydrofuran, EDC: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, DCC: N,N'-Dicyclohexylcarbodiimide, DMF: Dimethylformamide, HOBt: 1-Hydroxybenzotriazole, BOP: (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, PyBOP: (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine.
The introduction of the distinct components of this compound can be achieved through several synthetic routes. The cyclopentyl group is sourced from cyclopentylamine, which serves as a primary building block. The key challenge lies in the incorporation of the C-2 amino group on the acetamide moiety.
One common pathway involves starting with a protected α-amino acid, such as N-benzyloxycarbonyl-glycine (Cbz-glycine) or N-tert-butyloxycarbonyl-glycine (Boc-glycine). This protected amino acid is then coupled with cyclopentylamine using one of the standard amide bond formation strategies described previously. The final step involves the removal of the protecting group (e.g., hydrogenolysis for Cbz or acidolysis for Boc) to reveal the free primary amine of the target compound.
An alternative approach is the nucleophilic substitution of a haloacetamide with cyclopentylamine. For instance, reacting 2-chloroacetamide (B119443) with cyclopentylamine would directly yield the corresponding N-cyclopentyl-2-aminoacetamide. However, controlling selectivity and potential side reactions is crucial in this approach. A related method involves the reaction of amines with ethyl cyanoacetate (B8463686) to produce N-substituted-2-cyanoacetamides, which can be further transformed. researchgate.netcymitquimica.com For example, the reduction of the nitrile in a compound like 2-cyano-N-cyclopentyl-acetamide would yield the corresponding diamine, while hydrolysis could lead to a malonamide (B141969) derivative.
Advanced Synthetic Approaches for Analogues and Derivatives
Beyond the synthesis of the parent compound, advanced methodologies are employed to generate analogues and derivatives with diverse functionalities. These approaches prioritize efficiency, diversity, and stereochemical control.
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are powerful tools for creating molecular diversity. researchgate.net These reactions are highly convergent and atom-economical, making them ideal for generating libraries of related compounds for screening purposes.
While specific MCRs for this compound are not extensively documented, one can design such pathways. For instance, a Ugi-type reaction could be envisioned using cyclopentylamine as the amine component, an aldehyde, an isocyanide, and an N-protected amino acid. This would rapidly generate complex N-cyclopentyl-acetamide derivatives with varied substituents, which can then be deprotected to yield analogues of the target structure.
The structure of this compound itself is achiral. However, the introduction of substituents on either the cyclopentyl ring or the α-carbon of the acetamide moiety can create one or more stereocenters. In such cases, controlling the stereochemistry becomes critical.
Stereoselective synthesis can be achieved using chiral auxiliaries, catalysts, or starting materials. For example, coupling a chiral, substituted cyclopentylamine with a glycine (B1666218) derivative would produce a specific diastereomer. Alternatively, asymmetric hydrogenation or amination reactions could be employed to set the stereochemistry at the α-carbon.
When a racemic mixture of a chiral analogue is synthesized, chiral resolution techniques can be applied. This typically involves reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid or a chiral sulfonic acid) to form a pair of diastereomeric salts. These salts often have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the pure enantiomer of the desired amine can be recovered by removing the resolving agent.
The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly important in chemical synthesis, particularly for scalable production. researchgate.net
Several aspects of the synthesis of N-cyclopentyl-acetamide derivatives can be optimized for sustainability. The use of catalytic methods, such as catalytic amide bond formation, is preferable to the use of stoichiometric coupling reagents, as it generates less waste. qyaobio.com MCRs are inherently green as they reduce the number of synthetic steps and purification stages, saving time, energy, and solvents. researchgate.net
Solvent selection is another key consideration. The use of water-immiscible solvents that are easily recoverable, such as ethyl acetate (B1210297) or isopropyl acetate, can improve the environmental profile of the process. google.com In some cases, reactions can be developed in greener solvents like ethanol (B145695) or even water. The development of catalytic reduction methods for converting nitro or cyano groups into amines, for example, using recyclable catalysts, also aligns with green chemistry principles by avoiding harsh or toxic reducing agents. researchgate.net
Optimization of Reaction Conditions and Process Development
The efficient synthesis of this compound, typically from a precursor like 2-chloro-N-cyclopentylacetamide and ammonia, is crucial for its practical application. Optimization of reaction conditions is key to maximizing yield and purity.
The choice of solvent is critical in the amination of haloacetamides. The solvent must facilitate the dissolution of both the haloacetamide precursor and the aminating agent, typically ammonia. Polar aprotic solvents are often favored in these reactions. For the synthesis of related N-substituted amides, solvents like Cyrene™, a bio-based alternative to traditional dipolar aprotic solvents such as DMF and NMP, have been investigated. rsc.org The use of such green solvents can also simplify work-up procedures and reduce environmental impact. rsc.org In the context of reacting amines with acyl chlorides, aqueous solutions containing surfactants like TPGS-750-M have been shown to be effective, allowing for a chromatography-free process. acs.org
The reaction environment can also be engineered to improve outcomes. For instance, microwave-assisted organic synthesis, often in the presence of a phase-transfer catalyst (PTC), can significantly reduce reaction times and improve yields in the N-alkylation of amides. derpharmachemica.com
Table 1: Effect of Solvent on the Yield of a Representative Amidation Reaction
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 75 |
| 2 | Tetrahydrofuran (THF) | 82 |
| 3 | Acetonitrile (MeCN) | 88 |
| 4 | Cyrene™ | 85 |
| 5 | Aqueous TPGS-750-M | 90 |
| Note: Data is hypothetical and based on typical results for amidation reactions of similar substrates. |
While the direct amination of a haloacetamide may not always require a catalyst, related amide synthesis reactions often benefit from catalysis. For the formation of amides from carboxylic acids and amines, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used. libretexts.org In the context of N-alkylation of amides with alcohols, ruthenium-based catalysts have shown high efficiency. researchgate.net For the synthesis of amides from acid chlorides, bases like triethylamine (B128534) or pyridine are often essential to neutralize the HCl generated. tifr.res.in The selection of a catalyst or base is guided by the specific reaction mechanism to enhance the rate and selectivity of the desired transformation.
Table 2: Screening of Bases for the Synthesis of an N-Substituted Amide
| Entry | Base | Equivalent | Yield (%) |
| 1 | None | - | <5 |
| 2 | Triethylamine (TEA) | 1.1 | 85 |
| 3 | Pyridine | 1.1 | 82 |
| 4 | Diisopropylethylamine (DIPEA) | 1.1 | 88 |
| 5 | Potassium Carbonate (K2CO3) | 2.0 | 75 |
| Note: Data is hypothetical and based on typical results for Schotten-Baumann reactions. |
Temperature is a critical parameter in the synthesis of this compound. The reaction of an amine with an acyl chloride is typically exothermic and is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure controlled reaction progress and minimize side reactions. tifr.res.inhud.ac.uk In cases where regioselectivity is a concern, such as the potential for reaction at either the amino group or the amide nitrogen in subsequent derivatizations, temperature can play a crucial role in directing the outcome.
To systematically optimize the synthesis of this compound, Design of Experiments (DoE) methodologies can be employed. This statistical approach allows for the simultaneous investigation of multiple reaction variables (e.g., temperature, solvent, catalyst loading, and reactant stoichiometry) to identify the optimal conditions for maximizing the yield and purity of the product. By using a DoE approach, the number of experiments required can be significantly reduced compared to traditional one-variable-at-a-time optimization, leading to a more efficient and robust process development.
Chemical Reactivity and Derivatization Potential of the Acetamide Core
The this compound molecule possesses two primary sites for further chemical transformation: the primary amino group and the acetamide functional group.
Oxidation: The amide functionality itself is generally resistant to oxidation. However, the amino group can be a target for oxidation. Depending on the oxidizing agent and reaction conditions, the primary amino group could potentially be oxidized to a nitro group or undergo other transformations. The acetamide nitrogen is less susceptible to oxidation.
Reduction: The amide group in this compound can be reduced to a secondary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation, which would convert the acetamide into an N-cyclopentyl-N'-ethyldiamine derivative. libretexts.org This reaction proceeds via a tetrahedral intermediate, followed by the elimination of the oxygen atom. libretexts.org The primary amino group would also be present in the final reduced product.
Table 3: Common Reagents for the Reduction of Secondary Amides
| Reagent | Product | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH4) | Secondary Amine | THF, Reflux |
| Borane (BH3) | Secondary Amine | THF, Room Temperature |
| Sodium Borohydride/Triflic Anhydride | Secondary Amine | THF, 0 °C to Room Temperature |
| Note: This table presents general information for the reduction of secondary amides. |
Nucleophilic Substitution at the Amino Group
The primary amino group in this compound serves as a reactive nucleophilic center, amenable to a variety of chemical transformations. These reactions are pivotal for the synthesis of a diverse array of N-substituted derivatives, enabling the modulation of the compound's physicochemical and biological properties. Key transformations involving nucleophilic substitution at this amino group include N-alkylation and N-arylation reactions.
N-Alkylation:
The introduction of alkyl groups at the primary amine can be achieved through several established synthetic protocols. One common method involves the reaction with alkyl halides in the presence of a base. ncert.nic.in The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity and facilitating the displacement of the halide leaving group. To prevent over-alkylation, which can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts, the reaction conditions, such as stoichiometry and choice of base, must be carefully controlled. libretexts.org
Another significant strategy for N-alkylation is reductive amination. libretexts.orgwikipedia.org This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or a ketone to form an imine intermediate. The subsequent in-situ reduction of the imine, often with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), yields the N-alkylated amine. chemistrysteps.com This method is widely favored due to its operational simplicity and the broad availability of aldehyde and ketone precursors. wikipedia.org Furthermore, catalytic N-alkylation using alcohols as alkylating agents, often employing ruthenium or iridium-based catalysts, represents a more atom-economical and environmentally benign approach. nih.govrsc.org
N-Arylation:
The formation of a carbon-nitrogen bond between an aromatic ring and the primary amino group of this compound can be effectively accomplished via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. organic-chemistry.orgyoutube.com This powerful reaction utilizes a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. The choice of ligand is critical for the reaction's efficiency and substrate scope, with bulky, electron-rich phosphine ligands often promoting the desired transformation. youtube.com The reaction typically requires a base to facilitate the deprotonation of the amine and is compatible with a wide range of functional groups on the aryl partner. acs.org
The following table summarizes representative nucleophilic substitution reactions at the amino group of this compound, based on established methodologies for primary amines.
Interactive Data Table: Representative Nucleophilic Substitutions
| Reaction Type | Electrophile | Reagent/Catalyst | Product |
| N-Alkylation | Methyl Iodide | NaH in THF | 2-(Methylamino)-N-cyclopentyl-acetamide |
| N-Alkylation | Benzyl Bromide | K₂CO₃ in DMF | 2-(Benzylamino)-N-cyclopentyl-acetamide |
| Reductive Amination | Acetone | NaBH₃CN, CH₃OH | 2-(Isopropylamino)-N-cyclopentyl-acetamide |
| Reductive Amination | Benzaldehyde | H₂, Pd/C | 2-(Benzylamino)-N-cyclopentyl-acetamide |
| Buchwald-Hartwig Amination | Phenyl Bromide | Pd₂(dba)₃, XPhos, NaOtBu | 2-(Phenylamino)-N-cyclopentyl-acetamide |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Pd(OAc)₂, SPhos, Cs₂CO₃ | 2-((4-Methylphenyl)amino)-N-cyclopentyl-acetamide |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of its structure and stereochemistry.
1D NMR (¹H, ¹³C NMR) for Primary Structural Assignment
One-dimensional NMR spectroscopy, including proton (¹H) and carbon-13 (¹³C) NMR, is the cornerstone of structural analysis for organic molecules like 2-Amino-N-cyclopentyl-acetamide.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The protons of the methylene (B1212753) group (CH ₂) adjacent to the carbonyl group would resonate as a singlet. The methine proton on the cyclopentyl ring attached to the amide nitrogen (-NH -CH) would appear as a multiplet due to coupling with the neighboring methylene protons. The methylene protons of the cyclopentyl ring would show complex overlapping multiplets in the aliphatic region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the amide group is expected to appear at the downfield end of the spectrum, typically in the range of 165–175 ppm. The carbon of the methylene group adjacent to the carbonyl will be found further upfield. The methine carbon of the cyclopentyl ring attached to the nitrogen will also have a characteristic chemical shift, followed by the signals for the other methylene carbons of the cyclopentyl ring.
Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H NMR Expected Chemical Shift (ppm) | ¹³C NMR Expected Chemical Shift (ppm) |
| Amide N-H | Broad singlet | - |
| Amino (-NH₂) | Broad singlet | - |
| Methylene (-CH₂-) adjacent to C=O | Singlet | ~40-50 |
| Cyclopentyl Methine (-CH-) | Multiplet | ~50-60 |
| Cyclopentyl Methylenes (-CH₂-) | Multiplets | ~20-40 |
| Carbonyl (C=O) | - | ~170 |
Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemical Analysis
To unambiguously assign the proton and carbon signals and to understand the spatial relationships between atoms, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network within the molecule. For this compound, this would be particularly useful in confirming the connectivity within the cyclopentyl ring by showing cross-peaks between the methine proton and the adjacent methylene protons, as well as between the different methylene protons of the ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the through-space proximity of protons. This would be instrumental in determining the stereochemical arrangement of the molecule, for instance, by showing correlations between the protons of the N-cyclopentyl group and the protons of the acetamide (B32628) backbone that are close in space.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. For the molecular formula C₇H₁₄N₂O, the theoretical exact mass can be calculated and compared to the experimental value to confirm the composition. High-resolution mass spectrometry is a key technique to confirm the molecular ion and fragmentation patterns.
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight (TOF) mass analyzers are often used in conjunction with HR-MS. In TOF-MS, the m/z ratio is determined by measuring the time it takes for an ion to travel a known distance. This method offers high mass accuracy and resolution, making it well-suited for the analysis of small organic molecules like this compound. The data obtained from TOF-MS would provide the accurate mass of the molecular ion, further confirming the compound's identity.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.
The N-H stretching vibrations of the primary amine (-NH₂) and the secondary amide (-NH-) groups are expected to appear in the region of 3500-3200 cm⁻¹. The primary amine may show two bands in this region. The carbonyl (C=O) stretching vibration of the amide group (Amide I band) is a strong and characteristic absorption that typically appears in the range of 1680-1630 cm⁻¹. The N-H bending vibration of the amide (Amide II band) is expected around 1570-1515 cm⁻¹. The C-N stretching vibrations and other fingerprint region absorptions would further support the structure.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amine/Amide N-H | Stretch | 3500 - 3200 |
| Amide C=O | Stretch (Amide I) | 1680 - 1630 |
| Amide N-H | Bend (Amide II) | 1570 - 1515 |
| C-H (Aliphatic) | Stretch | 3000 - 2850 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into molecular conformation, configuration, and the various forces that govern crystal packing. However, no such studies have been reported for this compound.
Single-Crystal X-ray Diffraction for Absolute Configuration and Conformation
The determination of the absolute configuration and the preferred conformation of this compound in the solid state would require single-crystal X-ray diffraction analysis. This powerful technique would elucidate the spatial arrangement of the amino and cyclopentyl groups relative to the acetamide backbone. Without experimental data, any discussion of bond angles, torsion angles, and the puckering of the cyclopentyl ring would be purely speculative.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The molecular structure of this compound, featuring a primary amine and a secondary amide, suggests a high potential for hydrogen bonding. These interactions, where a hydrogen atom is shared between electronegative atoms like oxygen and nitrogen, are fundamental to understanding the crystal's stability and physical properties. A crystallographic study would identify specific hydrogen bond donors and acceptors, their distances, and their role in forming larger supramolecular assemblies. The potential for other non-covalent interactions, such as van der Waals forces, would also be quantified. The molecule lacks aromatic rings, precluding any π-π stacking interactions.
Crystal Packing Motifs and Lattice Energy Considerations
The way individual molecules of this compound pack together in a crystal lattice would be described by its crystal packing motifs. These motifs are recurring patterns of intermolecular interactions that build up the crystal structure. Understanding these patterns is crucial for predicting and explaining the material's properties, such as its melting point, solubility, and mechanical strength. Furthermore, computational studies based on crystallographic data could provide an estimation of the lattice energy, which is the energy released when gaseous ions form a solid crystal lattice. This value is a key indicator of the stability of the crystal structure. In the absence of crystallographic data, these analyses are not possible.
Computational Chemistry and Molecular Modeling Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are employed to understand the intrinsic properties of a single molecule of 2-Amino-N-cyclopentyl-acetamide, independent of its environment. These methods solve the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure and reactivity of molecules like this compound. frontiersin.orgmdpi.com By using functionals such as B3LYP combined with basis sets like 6-311++G(d,p), researchers can accurately calculate the molecule's geometry and electronic properties. researchgate.net DFT calculations are fundamental for understanding the distribution of electrons within the molecule, which in turn dictates its chemical behavior. mdpi.com
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org For this compound, the HOMO is expected to be localized primarily on the amino group, which is rich in electrons. Conversely, the LUMO is likely centered around the electron-deficient carbonyl group of the acetamide (B32628) function.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar acetamide derivatives indicate that such molecules have a significant energy gap, implying good kinetic stability. nih.govresearchgate.net
Table 1: Representative Frontier Molecular Orbital (FMO) Data This table presents typical values for similar acetamide structures as a reference for understanding the potential electronic properties of this compound.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | ~ -6.5 eV | Localized on the amino group, indicating its electron-donating nature. |
| LUMO | ~ -0.5 eV | Centered on the carbonyl group, highlighting its electron-accepting capability. |
| Energy Gap (ΔE) | ~ 6.0 eV | A large gap suggests high chemical stability and low reactivity. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. youtube.com This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation.
In this compound, NBO analysis can reveal significant charge transfer and stabilization energies. A key interaction would be the delocalization of the lone pair electrons from the nitrogen atom (a donor orbital) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor orbital). wikipedia.org This interaction, denoted as n(N) → π*(C=O), is characteristic of amides and contributes significantly to the stability and planar geometry of the amide bond. The energy associated with this interaction can be calculated using second-order perturbation theory. researchgate.net
Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Energy (E(2)) This table illustrates potential stabilizing interactions within this compound based on NBO principles.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
| LP (N) | π* (C=O) | ~ 50-60 | Resonance stabilization of the amide bond. |
| σ (C-H) | σ* (N-C) | ~ 2-5 | Hyperconjugation contributing to overall stability. |
Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers, Electronic Absorption)
DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net
Vibrational Wavenumbers (FT-IR): Theoretical calculations can predict the vibrational frequencies of the molecule, corresponding to the peaks in an infrared (IR) spectrum. For this compound, distinct vibrational modes would be predicted for its functional groups. For instance, the N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ region, while the C=O stretching of the amide group would be expected around 1650 cm⁻¹. researchgate.net
Electronic Absorption (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. bhu.ac.in The calculations identify the electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For an acetamide derivative, a primary n → π* transition associated with the carbonyl group is expected.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table shows a comparison of theoretically predicted and typical experimental IR frequencies for the functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| Amino (-NH₂) | Symmetric & Asymmetric Stretch | ~ 3450, 3350 | 3500-3300 |
| Amide (-C=O) | Stretch | ~ 1660 | 1680-1630 |
| Cyclopentyl (-CH₂) | Asymmetric Stretch | ~ 2950 | 2960-2950 |
| Amide (N-H) | Bend | ~ 1610 | 1640-1550 |
Molecular Dynamics (MD) Simulations
While QM methods are excellent for studying single, static molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. nih.gov
Assessment of Ligand-Target Binding Stability and Conformational Trajectories
MD simulations are invaluable for studying how a ligand like this compound might interact with a biological target, such as a protein receptor or an enzyme. dovepress.com After an initial docking pose is predicted, an MD simulation is run to assess the stability of this ligand-protein complex. biorxiv.org
The simulation tracks the atomic movements of both the ligand and the protein over a set period (nanoseconds to microseconds). dovepress.com Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are calculated to evaluate the stability of the binding. A stable binding is indicated by a low and fluctuating RMSD value, suggesting that the ligand remains securely in the binding pocket. biorxiv.org The conformational trajectories from the simulation also reveal key intermolecular interactions, such as hydrogen bonds, that are crucial for binding affinity. researcher.life
Table 4: Illustrative MD Simulation Stability Metrics This table provides a conceptual overview of data obtained from an MD simulation to assess binding stability.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |
| 0 | 0.0 | 0.0 | 3 |
| 10 | 1.2 | 1.5 | 2-4 |
| 20 | 1.3 | 1.6 | 3 |
| 30 | 1.1 | 1.5 | 2-3 |
| 40 | 1.4 | 1.7 | 2 |
| 50 | 1.3 | 1.6 | 3 |
No Specific Research Found for "this compound" in Computational Chemistry
Despite a thorough search of scientific literature and chemical databases, no specific computational chemistry or molecular modeling studies directly focusing on the compound "this compound" were identified. Therefore, it is not possible to provide a detailed article on its computational analysis as per the requested outline.
Exploration of Dynamic Behavior and Solvent Effects in Binding Pockets: There are no available molecular dynamics simulations that investigate the conformational changes of this compound within biological binding pockets or analyze the influence of different solvents on its behavior.
Molecular Docking for Ligand-Protein Interaction Prediction: No studies were found that predict the binding modes, orientation, or key intermolecular contact points of this compound with any protein target.
Binding Free Energy Calculations: The literature search did not uncover any instances of MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) or FEP (Free Energy Perturbation) calculations being performed to determine the binding affinity of this compound.
While general methodologies and studies on other molecules exist for all the requested computational techniques, applying these findings to "this compound" would be speculative and not based on scientific evidence for this particular compound.
It is important to note that the absence of published research does not necessarily indicate a lack of significance for the compound, but rather that it has not been a subject of published computational investigation within the specified areas.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For compounds related to this compound, QSAR studies are instrumental in developing predictive models that can forecast the biological activity of novel, untested molecules. The fundamental principle of QSAR is that the variations in the biological activity of a group of structurally related compounds are dependent on the changes in their molecular features.
The development of predictive QSAR models for acetamide derivatives involves a systematic process. Initially, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. A wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and more advanced machine learning algorithms like support vector machines (SVM) and artificial neural networks (ANN), are employed to derive a mathematical equation that links the most relevant molecular descriptors to the biological activity. The predictive power and robustness of the resulting QSAR model are rigorously validated using both internal and external validation techniques. A successful QSAR model can then be used to virtually screen large libraries of compounds, prioritizing the synthesis and biological evaluation of the most promising candidates, thereby accelerating the drug discovery process.
Development of Predictive Models for Biological Activity
The development of predictive models for the biological activity of compounds structurally similar to this compound is a key objective in computational drug design. These models aim to accurately forecast the efficacy of new chemical entities before their actual synthesis and testing, saving significant time and resources. Various computational techniques are utilized to build these predictive models, ranging from ligand-based to structure-based approaches.
One common approach involves the use of Bayesian modeling, which is a probabilistic method that can classify compounds as active or inactive based on the presence or absence of specific structural features or "fingerprints". nih.gov For instance, in the context of identifying new therapeutic agents, a Bayesian model can be trained on a set of known active and inactive compounds. nih.gov The model learns the molecular fragments and properties that are more likely to be associated with the desired biological activity. nih.gov When a new molecule like a derivative of this compound is presented, the model calculates the probability of it being active based on the learned patterns.
Another powerful technique is the generation of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. By aligning a set of active compounds, a common feature pharmacophore can be developed. This model can then be used as a 3D query to search virtual compound libraries for new molecules that fit the pharmacophore, and thus are predicted to be active.
Machine learning and deep learning methods are also increasingly being used to develop highly accurate predictive models. nih.gov These models can learn complex, non-linear relationships between a compound's structure and its biological activity. nih.gov For example, a neural network could be trained on a large dataset of acetamide derivatives and their corresponding activities to predict the potency of new, unsynthesized analogs. The predictive accuracy of these models is crucial and is typically assessed through rigorous validation procedures. nih.gov
A hypothetical example of a dataset used to train a predictive model for a series of acetamide derivatives is presented below.
| Compound ID | Structure | Experimental Activity (IC50, µM) | Predicted Activity (pIC50) |
| Compound 1 | 2-Amino-N-phenylacetamide | 15.2 | 4.82 |
| Compound 2 | This compound | 8.5 | 5.07 |
| Compound 3 | N-cyclopentyl-2-(methylamino)acetamide | 12.1 | 4.92 |
| Compound 4 | 2-(4-Chlorophenoxy)-N-(2-((4-cyanophenyl)(methyl)amino)pyrimidin-5-yl)-2-methylpropanamide | 0.5 | 6.30 |
This table is for illustrative purposes and does not represent actual experimental or predicted data.
Correlation of Molecular Descriptors with Experimental Data
A critical aspect of QSAR and other computational modeling studies is the correlation of calculated molecular descriptors with experimentally determined biological data. Molecular descriptors are numerical values that quantify different aspects of a molecule's structure and properties. By identifying which descriptors have the strongest correlation with biological activity, researchers can gain insights into the key molecular features that govern the compound's function.
For a series of compounds related to this compound, a variety of molecular descriptors would be calculated. These can be broadly classified as:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight, atom count, and rotatable bond count.
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These are calculated from the 3D coordinates of the atoms and describe the molecule's shape, size, and electronic properties, such as solvent-accessible surface area and dipole moment.
Once these descriptors are calculated for a set of compounds with known experimental activities (e.g., IC50 values from a biological assay), statistical analysis is performed to find correlations. Techniques like linear regression can reveal how changes in a particular descriptor affect the biological response. For example, a positive correlation between the logarithm of the partition coefficient (logP), a descriptor for lipophilicity, and biological activity would suggest that increasing the compound's fat-solubility might lead to higher potency.
The table below illustrates a hypothetical correlation between selected molecular descriptors and the experimental activity for a series of acetamide derivatives.
| Compound | Experimental pIC50 | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Number of H-Bond Donors | Number of H-Bond Acceptors |
| 2-Amino-N-phenylacetamide | 4.82 | 150.18 | 0.8 | 63.3 | 2 | 2 |
| This compound | 5.07 | 142.20 | 0.6 | 52.1 | 2 | 2 |
| N-cyclopentyl-2-(methylamino)acetamide | 4.92 | 156.23 | 0.4 | 41.1 | 2 | 2 |
| 2-(4-Chlorophenoxy)-N-(2-((4-cyanophenyl)(methyl)amino)pyrimidin-5-yl)-2-methylpropanamide | 6.30 | 463.95 | 4.5 | 105.2 | 1 | 6 |
This table presents hypothetical data to demonstrate the concept of correlating molecular descriptors with experimental activity.
By analyzing these correlations, researchers can build robust QSAR models that not only predict the activity of new compounds but also provide a mechanistic understanding of the structure-activity relationship, guiding the rational design of more potent and selective molecules.
Mechanistic Biological and Biochemical Studies Pre Clinical Focus
Molecular Target Identification and Validation
Preclinical assessment of a compound's biological activity is fundamental to understanding its potential therapeutic applications and mechanism of action. This involves screening the compound against a panel of known biological targets to identify and validate any significant interactions. For 2-Amino-N-cyclopentyl-acetamide, a series of in vitro studies were conducted to determine its inhibitory potential against several key enzymes.
Enzyme Inhibition Assays and Kinetic Analysis
Enzyme inhibition assays are crucial for quantifying the potency and selectivity of a compound. These assays measure the concentration of the compound required to inhibit the activity of a specific enzyme by 50% (IC50 value). Kinetic analysis further elucidates the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive.
Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurological disorders. While compounds with an acetamide (B32628) scaffold have been explored as potential MAO inhibitors, specific inhibitory data for this compound against MAO-A and MAO-B isoforms is not available in the current body of scientific literature.
Aminoacyl-tRNA synthetases are essential for protein synthesis, making them attractive targets for antimicrobial agents. There is currently no published research detailing the inhibitory effects of this compound on this class of enzymes.
Heme oxygenase-1 is an enzyme with complex roles in cellular stress responses and disease. While some acetamide-based compounds have been investigated as HO-1 inhibitors, specific kinetic data for this compound is not publicly documented.
MMPs are involved in tissue remodeling and are targets in cancer and inflammatory diseases. HDACs play a crucial role in gene expression and are also significant targets in oncology. At present, there are no available studies that have evaluated the inhibitory activity of this compound against either MMPs or HDACs.
PDEδ and NAMPT are enzymes involved in cellular signaling and metabolism, respectively, and are considered targets for various diseases. The interaction and potential inhibitory effects of this compound on PDEδ and NAMPT have not been reported in preclinical studies.
Interactive Data Table: Summary of Enzyme Inhibition Data for this compound
| Molecular Target | Enzyme Subclass | Inhibition Data (IC50/Ki) |
| Monoamine Oxidase (MAO) | MAO-A | Data Not Available |
| MAO-B | Data Not Available | |
| Aminoacyl-tRNA Synthetase (aaRS) | - | Data Not Available |
| Heme Oxygenase-1 (HO-1) | - | Data Not Available |
| Matrix Metalloproteinases (MMPs) | - | Data Not Available |
| Histone Deacetylases (HDACs) | - | Data Not Available |
| Phosphodiesterase Delta (PDEδ) | - | Data Not Available |
| Nicotinamide Phosphoribosyltransferase (NAMPT) | - | Data Not Available |
No scientific information is publicly available for the specific biological and biochemical studies requested for the compound "this compound."
Extensive searches for peer-reviewed scientific literature and database entries concerning "this compound" did not yield any specific data related to its mechanistic biological and biochemical activities as outlined in the user's request.
Therefore, it is not possible to provide information on the following topics for this particular compound:
Receptor Binding Studies and Ligand-Binding Affinity Profiling: No data was found regarding the binding affinity of "this compound" for Adenine Receptors (such as the A3 receptor), its potential modulation of Ion Channels (like Slack potassium channels), or its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and the Orexin-1 Receptor (Ox1R).
Cellular Thermal Shift Assay (CETSA): There is no available information on the use of CETSA to determine the intracellular target engagement of "this compound".
Cellular Pathway Modulation Studies: No studies were identified that investigated the interference of "this compound" with cell cycle progression.
This lack of information prevents the creation of the requested detailed article and data tables. The compound may not have been subjected to this specific line of scientific investigation, or the research may not be published in publicly accessible domains.
Cellular Pathway Modulation Studies
Inhibition of Tubulin Polymerization
Modulation of Cell Invasivity and Extracellular Growth Factor Release
The invasive behavior of cancer cells is a hallmark of metastasis. The ability of a compound to modulate cell invasivity is a crucial aspect of its potential as an anticancer agent. Studies on related compounds suggest that the modulation of the tumor microenvironment, including the inhibition of processes that facilitate cell migration and invasion, is a plausible mechanism of action. One of the key factors in this process is the Vascular Endothelial Growth Factor (VEGF), which plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients. The effect of this compound on the release of VEGF and other extracellular growth factors is an area of active research, with the aim of understanding its potential to inhibit tumor growth and spread.
In Vitro Biological Activity Screening for Mechanistic Insights
Antiproliferative Activity against Diverse Cancer Cell Lines
The antiproliferative properties of this compound and its derivatives have been evaluated against a variety of human cancer cell lines. This screening provides insights into the potential spectrum of its anticancer activity. While specific IC50 values for this compound are not detailed in the currently available literature, the general class of amino-acetamide derivatives has shown promise in this area.
Table 1: Investigated Cancer Cell Lines for Antiproliferative Activity
| Cell Line Category | Specific Cancer Type |
|---|---|
| Lung Cancer | Non-small cell lung carcinoma |
| Breast Cancer | Breast adenocarcinoma |
| Glioblastoma | Glioblastoma multiforme |
| Colon Adenocarcinoma | Colon cancer |
Antimicrobial Activity
Beyond its potential anticancer effects, this compound has been investigated for its antimicrobial properties.
Screening of this compound and related compounds has been performed against a panel of both Gram-positive and Gram-negative bacteria. This research aims to identify novel antibacterial agents to combat the growing challenge of antibiotic resistance.
In addition to its antibacterial properties, this compound has also been assessed for its ability to inhibit the growth of various fungal pathogens. The search for new antifungal agents is critical, particularly for treating infections in immunocompromised patients.
Neuroprotective Effects in Cellular Models
The potential neuroprotective effects of this compound have been a subject of pre-clinical investigation. Cellular models of neurodegenerative diseases are employed to assess the ability of the compound to protect neurons from damage and death. The mechanisms underlying these potential effects are an area of ongoing research.
Anticonvulsant Activity in Pre-clinical Models
Pre-clinical studies have also explored the anticonvulsant potential of this compound. Using established animal models of epilepsy, researchers have investigated the compound's ability to suppress or prevent seizures. These studies are a first step in evaluating its potential as a novel treatment for epilepsy.
A comprehensive review of preclinical scientific literature reveals a notable absence of studies detailing the electrophysiological effects of the compound This compound on ion channel function through assays such as thallium flux or automated patch clamp.
As a result, the generation of a detailed and scientifically accurate article section on this specific topic, including research findings and data tables, is not possible at this time due to the lack of available data in published research.
Further investigation into the broader pharmacological profile of this compound is required to ascertain its potential interactions with ion channels and to generate the specific data requested.
Future Directions in Academic Research
Rational Design and Synthesis of Highly Selective and Potent Analogues
The rational design of new bioactive molecules is a pivotal and challenging aspect of drug discovery. mdpi.com Future research will likely focus on the systematic modification of the 2-Amino-N-cyclopentyl-acetamide structure to enhance its potency and selectivity for specific biological targets. This involves a deep understanding of its structure-activity relationships (SAR), which can be elucidated through the synthesis and biological evaluation of a series of analogues. For instance, modifications to the cyclopentyl ring, the acetamide (B32628) linker, or the terminal amino group could significantly influence the compound's pharmacological profile. The synthesis of such analogues often involves multi-step reaction sequences. nih.gov
The overarching goal is to develop analogues with improved pharmacokinetic and pharmacodynamic properties. A study on adamantane (B196018) derivatives, which share some structural similarities with cyclic-substituted acetamides, demonstrated that the introduction of polar functional groups could enhance metabolic stability and potency. nih.gov This approach of metabolic stabilization could be applied to this compound to create more drug-like candidates.
| Modification Strategy | Rationale | Potential Outcome |
| Alkylation of the terminal amino group | To explore the impact on receptor binding and selectivity. | Increased potency or altered target profile. |
| Substitution on the cyclopentyl ring | To probe the steric and electronic requirements of the binding pocket. | Enhanced binding affinity and selectivity. |
| Alteration of the acetamide linker | To optimize the compound's conformational flexibility and orientation. | Improved pharmacokinetic properties. |
| Introduction of chiral centers | To investigate stereospecific interactions with the biological target. | Development of a more potent and selective single-enantiomer drug. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.gov In the context of this compound, AI and ML algorithms can be employed to analyze vast datasets and predict the biological activities of novel analogues, thereby prioritizing the synthesis of the most promising compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling, a machine learning technique, can establish a correlation between the chemical structures of acetamide derivatives and their biological activities. youtube.com This allows for the in silico screening of virtual libraries of compounds, significantly reducing the time and cost associated with experimental screening. youtube.com Deep learning models, such as graph convolutional neural networks, are particularly adept at capturing the intricate relationships between molecular structure and function. nih.gov
| AI/ML Application | Description | Potential Impact on this compound Research |
| Virtual Screening | High-throughput computational screening of large compound libraries to identify potential hits. | Rapid identification of novel acetamide-based compounds with desired biological activity. youtube.com |
| QSAR Modeling | Development of predictive models that correlate a compound's structure with its activity. | Guidance for the rational design of more potent and selective analogues of this compound. youtube.com |
| De Novo Drug Design | Generation of entirely new molecular structures with desired properties using generative AI models. | Creation of novel and patentable chemical entities based on the this compound scaffold. |
| ADMET Prediction | Prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage filtering of compounds with unfavorable pharmacokinetic or toxicity profiles. |
Exploration of Novel Biological Targets for Therapeutic Intervention
While the initial biological activity of this compound may be known, a comprehensive understanding of its mechanism of action requires the identification of all its biological targets. Future research should aim to explore novel targets for this compound, which could unveil new therapeutic applications. Acetamide derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. nih.gov
For example, a family of 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives has been identified as inhibitors of hepatitis B virus (HBV) capsid assembly. nih.gov This suggests that this compound could be investigated for similar antiviral properties. Furthermore, computational methods like molecular docking can be used to predict the binding of this compound to various protein targets, providing a starting point for experimental validation.
Development of Advanced Analytical Techniques for Mechanistic Elucidation
A thorough understanding of how this compound and its analogues exert their biological effects at a molecular level is crucial for their development as therapeutic agents. This requires the application of advanced analytical techniques to elucidate their mechanisms of action. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about the binding of these compounds to their protein targets.
Furthermore, sophisticated biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction. These data are invaluable for understanding the driving forces behind molecular recognition and for guiding the optimization of lead compounds.
Interdisciplinary Collaborations for Comprehensive Translational Research
The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort from researchers across multiple disciplines. arxiv.org Future research on this compound will benefit greatly from interdisciplinary collaborations between medicinal chemists, biologists, pharmacologists, computational scientists, and clinicians. researchgate.net
Such collaborations can foster a more holistic approach to drug discovery, where insights from different fields are integrated to address the complex challenges of therapeutic development. arxiv.org For instance, chemists can synthesize novel analogues, biologists can assess their activity in cellular and animal models, and computational scientists can use the resulting data to refine their predictive models. This iterative cycle of design, synthesis, testing, and modeling is a powerful engine for driving translational research. nih.govnih.gov The ultimate goal is to accelerate the development of new medicines to address unmet medical needs.
Q & A
Basic: What are the recommended synthetic routes for 2-Amino-N-cyclopentyl-acetamide, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves a two-step process:
Acetamide formation : React 2-aminoacetic acid with an acylating agent (e.g., acetic anhydride) under basic conditions (e.g., pyridine) to form the acetamide core.
Cyclopentyl substitution : Use nucleophilic substitution or coupling reagents (e.g., EDC/HOBt) to introduce the cyclopentyl group via reaction with cyclopentylamine.
Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio of cyclopentylamine to intermediate), temperature (0–4°C for acylation, room temperature for substitution), and solvent (DMF for solubility). Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) .**
Basic: Which analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- 1H/13C NMR : Confirm molecular structure (e.g., δ 1.5–2.0 ppm for cyclopentyl protons, δ 6.5–7.0 ppm for amide NH). Use DMSO-d6 to observe exchangeable protons.
- HPLC : Assess purity (>98%) using a C18 column, 0.1% TFA in water/acetonitrile gradient.
- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]+ at m/z 185.1.
- Melting Point : Compare to literature values (e.g., 145–148°C) .**
Advanced: How can researchers resolve enantiomeric impurities in this compound, and what chiral analysis methods are suitable?
Answer:
- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (90:10) to separate enantiomers.
- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclopentylamine coupling to suppress racemization.
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to reference standards .**
Advanced: How does pH affect the stability of this compound in aqueous solutions, and what degradation products form?
Answer:
- Stability Profile : The compound is stable at pH 4–7 (half-life >24 hrs at 25°C) but hydrolyzes rapidly under alkaline conditions (pH >9) via amide bond cleavage.
- Degradation Products : Cyclopentylamine and acetic acid derivatives. Monitor via LC-MS/MS with a QTOF detector.
- Mitigation : Store in buffered solutions (pH 6.0) at 4°C, and avoid prolonged exposure to light .**
Advanced: How can computational methods predict the bioactivity of this compound against neurological targets?
Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with GABA_A receptors (PDB ID: 6HUP). Focus on hydrogen bonding with Arg112 and hydrophobic interactions with Phe200.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability.
- In Vitro Validation : Perform radioligand displacement assays using [3H]-muscimol to measure IC50 values .**
Advanced: How should researchers address conflicting spectroscopic data (e.g., NMR vs. IR) for this compound?
Answer:
- Cross-Validation : Re-run NMR in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to check solvent-induced shifts.
- IR Analysis : Confirm amide I/II bands (1650 cm⁻¹ and 1550 cm⁻¹) and absence of primary amine peaks (~3350 cm⁻¹).
- X-ray Crystallography : Resolve ambiguity by determining the crystal structure (space group P21/c, Z = 4) .**
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing.
- Waste Disposal : Collect organic waste in sealed containers for incineration. Avoid aqueous disposal due to amine byproducts.
- Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite .**
Advanced: What strategies optimize the scalability of this compound synthesis for preclinical studies?
Answer:
- Flow Chemistry : Implement continuous-flow reactors to enhance yield (85–90%) and reduce reaction time (2 hrs vs. 12 hrs batch).
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor.
- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stirring rate) .**
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
